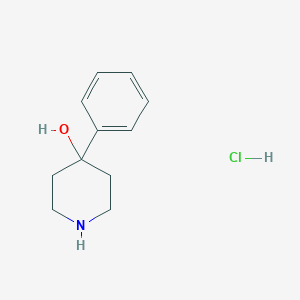

4-Phenylpiperidin-4-ol hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-phenylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10;/h1-5,12-13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETKGOFWOWUIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5004-94-4 | |

| Record name | 4-phenylpiperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Chemical Properties & Synthetic Utility of 4-Phenylpiperidin-4-ol Hydrochloride

[1]

Executive Summary

4-Phenylpiperidin-4-ol hydrochloride (CAS 1976-66-5) is a privileged substructure in medicinal chemistry, serving as the pharmacophore core for a vast class of

This guide provides a rigorous analysis of its physicochemical behavior, validated synthetic protocols for its functionalization, and critical stability data to ensure reproducibility in high-throughput optimization.[1][2]

Physicochemical Profile

The hydrochloride salt enhances the water solubility of the lipophilic free base, facilitating handling in aqueous workups and biological assays.

| Property | Data | Technical Note |

| CAS Number | 1976-66-5 | Free Base CAS: 40807-61-2 |

| IUPAC Name | 4-Phenylpiperidin-4-ol hydrochloride | Often referred to as "4-Hydroxy-4-phenylpiperidine HCl" |

| Molecular Formula | Free Base: | |

| Molecular Weight | 213.70 g/mol | Free Base: 177.24 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic; store with desiccant.[1][3] |

| Melting Point | >200°C (Decomposes) | Free base melts approx. 160–162°C. |

| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar solvents (Hexane, Et₂O).[2] |

| pKa (Calc.) | ~9.5 (Amine), ~14 (Alcohol) | The piperidine nitrogen is the primary basic center.[1] |

Structural Conformation

In solution, the piperidine ring predominantly adopts a chair conformation . The bulky phenyl group at position C4 typically prefers the equatorial orientation to minimize 1,3-diaxial interactions, placing the hydroxyl group in the axial position. However, this equilibrium can shift depending on N-substitution and solvent polarity, affecting receptor binding affinity.[1][2]

Synthetic Utility & Validated Protocols

The core reactivity of CAS 1976-66-5 revolves around two orthogonal functional groups: the nucleophilic secondary amine and the acid-labile tertiary alcohol.[1]

Workflow A: N-Alkylation (Diversification Strategy)

The most common synthetic operation is attaching a lipophilic tail to the nitrogen.[1] Two methods are dominant: Direct Alkylation (S

Method 1: Direct Alkylation (S

2)

Best for: Primary alkyl halides where elimination side-products are minimal.[1][2]

Reagents:

Protocol:

-

Free Basing (In-situ): Suspend the hydrochloride salt and base in ACN. Stir at room temperature for 15 minutes to liberate the free amine.

-

Addition: Add the alkyl halide dropwise.

-

Reaction: Heat to 60–80°C for 4–12 hours. Monitor by LC-MS (Target M+1 = MW of Alkyl group + 176).

-

Workup: Filter off inorganic salts. Concentrate filtrate.[5] Partition residue between EtOAc and water.

-

Purification: Flash chromatography (DCM:MeOH 95:5).

Method 2: Reductive Amination

Best for: Introducing complex side chains from available aldehydes; avoids over-alkylation.

Reagents:

Protocol:

-

Imine Formation: Mix amine salt, aldehyde, and TEA (1.0 equiv) in DCE. Stir for 30–60 mins.

-

Reduction: Add STAB in one portion.

-

Quench: After 16 hours, quench with sat.

. -

Extraction: Extract with DCM. Dry over

.[5]

Workflow B: Stability & Dehydration (Critical Precaution)

Under strong acidic conditions (e.g., refluxing HCl or

-

Risk: This alkene is structurally related to MPTP (a neurotoxin precursor), though the specific toxicity depends on N-substitution.[1]

-

Prevention: Avoid heating in strong Brønsted acids. Use mild Lewis acids if acylation of the alcohol is required.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways for functionalization versus degradation.

Caption: Divergent reactivity: Base-mediated N-alkylation yields desired scaffolds (Green), while acid-mediated dehydration leads to impurities (Red).[1][2]

Analytical Characterization

To validate the identity of CAS 1976-66-5, the following spectral features are diagnostic.

H NMR (DMSO- , 400 MHz)

-

Aromatic Region (

7.2 – 7.5 ppm): Multiplet integrating to 5H (Phenyl group).[1] -

Hydroxyl Proton (

~5.2 ppm): Singlet (exchangeable with -

Piperidine Ring:

-

Amine Proton (

~9.0 ppm): Broad singlet (ammonium salt form).

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 210 nm (End absorption) and 254 nm (Phenyl).[1]

-

Retention Time: Elutes early due to polarity/amine basicity unless ion-pairing agents are used.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1] | Do not eat/drink in lab. Wash hands. |

| Skin Irritation | H315: Causes skin irritation.[6] | Wear nitrile gloves. |

| Eye Irritation | H319: Causes serious eye irritation.[6] | Wear safety goggles. |

| STOT-SE | H335: May cause respiratory irritation.[1] | Handle in a fume hood. |

Storage:

References

-

PubChem. 4-Phenylpiperidin-4-ol hydrochloride (Compound Summary).[1][3] National Library of Medicine. [Link][1][2]

-

Janssen, P. A. J. (1975). Suprofen (R 25 061), a new potent inhibitor of prostaglandin biosynthesis.[1][2] Arzneimittel-Forschung.[1] (Foundational reference for phenylpiperidine scaffolds in drug design).

Sources

- 1. chesci.com [chesci.com]

- 2. rsc.org [rsc.org]

- 3. 4-Phenylpiperidin-4-ol hydrochloride | C11H16ClNO | CID 18614383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular Architecture & Physicochemical Characterization of 4-Phenylpiperidin-4-ol HCl: A Technical Guide

Executive Summary

4-Phenylpiperidin-4-ol hydrochloride (CAS: 5004-94-4) represents a privileged scaffold in medicinal chemistry, serving as the structural core for a vast class of opioid analgesics (e.g., pethidine, loperamide) and butyrophenone antipsychotics (e.g., haloperidol).[1] Its dual functionality—a basic piperidine nitrogen and a tertiary alcohol at the 4-position—creates a versatile handle for diverse receptor interactions, particularly within the GPCR family (μ-opioid, D2 dopamine, and NMDA receptors).[1]

This guide provides an authoritative breakdown of its molecular specifications, conformational dynamics, synthetic pathways, and analytical profile, designed to support high-precision research and development workflows.[1]

Molecular Identity & Physicochemical Specifications[1][2][3][4][5][6][7][8][9]

The following data consolidates the structural and physical constants required for accurate stoichiometric calculations and formulation development.

Table 1: Core Chemical Specifications

| Parameter | Specification | Technical Note |

| IUPAC Name | 4-Phenylpiperidin-4-ol hydrochloride | |

| Common Synonyms | 4-Hydroxy-4-phenylpiperidine HCl; 4-Phenyl-4-piperidinol HCl | |

| CAS Number | 5004-94-4 (HCl Salt) | Free Base CAS: 40807-61-2 |

| Molecular Formula | C₁₁H₁₅NO[1][2][3][4][5][6] · HCl | Stoichiometry 1:1 |

| Molecular Weight | 213.70 g/mol | Free Base MW: 177.24 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage.[1] |

| Solubility | Water (>50 mg/mL), Ethanol, Methanol | Sparingly soluble in non-polar solvents (Hexane, Et₂O). |

| Melting Point | 215–218 °C (dec.)[1] | Decomposition often observed near melt.[1] |

| pKa (Calc.) | ~9.5 (Piperidine Nitrogen) | Protonated at physiological pH (7.4).[1] |

Structural & Conformational Analysis

Understanding the 3D spatial arrangement of 4-Phenylpiperidin-4-ol is critical for explaining its binding affinity.[1]

The Chair Conformation & Substituent Orientation

The piperidine ring adopts a chair conformation to minimize torsional strain.[1] The 4-position is gem-disubstituted with a bulky phenyl group and a smaller hydroxyl group.[1]

-

Steric Dominance: In the free base and solution state, the bulky phenyl group thermodynamically prefers the equatorial position to avoid 1,3-diaxial interactions with the protons at C2 and C6.

-

The "Axial" Exception: In the hydrochloride salt form, crystal packing forces or specific hydrogen bonding networks (involving the protonated nitrogen and the chloride counter-ion) can sometimes stabilize the phenyl group in the axial orientation. However, for general modeling purposes, the Phenyl-Equatorial / Hydroxyl-Axial conformer is the low-energy standard.[1]

Salt Lattice Structure

In the HCl salt, the piperidine nitrogen is protonated (

Synthetic Pathway & Manufacturing

The synthesis of 4-Phenylpiperidin-4-ol HCl typically proceeds via a Grignard addition to a protected piperidone, followed by deprotection.[1] This route ensures regioselectivity at the C4 position.[1]

Graphviz Workflow: Synthesis from 1-Benzyl-4-piperidone[1]

Figure 1: Step-wise synthetic route from commercially available 1-benzyl-4-piperidone to the target hydrochloride salt.[1]

Detailed Protocol (Grignard Route)

-

Nucleophilic Addition: React 1-benzyl-4-piperidone with phenylmagnesium bromide (PhMgBr) in anhydrous diethyl ether or THF at 0°C. The Grignard reagent attacks the carbonyl carbon.[1]

-

Quenching: The reaction is quenched with ammonium chloride solution to yield the tertiary alcohol, 1-benzyl-4-phenylpiperidin-4-ol.[1]

-

Deprotection (Debenzylation): The benzyl group is removed via catalytic hydrogenation (

, Pd/C) in methanol or using -

Salt Formation: The resulting free base is dissolved in ethanol, and anhydrous HCl gas (or HCl in dioxane) is introduced. The hydrochloride salt precipitates as a white solid, which is collected by filtration and recrystallized (usually from EtOH/Et₂O).

Analytical Characterization

For validation of the synthesized or purchased compound, the following spectroscopic signals are diagnostic.

Proton NMR ( H NMR) Profile

Solvent: DMSO-d₆ or CD₃OD

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.20 – 7.55 | Multiplet | 5H | Aromatic Protons (Phenyl ring).[1] Diagnostic of the aryl group. |

| 5.40 | Singlet (Broad) | 1H | -OH (Hydroxyl).[1] Note: Disappears in D₂O exchange. |

| 3.20 – 3.40 | Multiplet | 2H | H-2/H-6 (Equatorial) .[1] Deshielded by adjacent N+.[1] |

| 2.90 – 3.10 | Multiplet | 2H | H-2/H-6 (Axial) .[1] |

| 2.10 – 2.30 | Multiplet | 2H | H-3/H-5 (Equatorial) .[1] |

| 1.60 – 1.80 | Multiplet | 2H | H-3/H-5 (Axial) .[1] Shielded due to position.[1] |

Key Diagnostic: The absence of the methine proton at C4 (seen in 4-phenylpiperidine) confirms the quaternary nature of C4 (presence of the tertiary alcohol).

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion:

m/z (corresponding to the free base cation). -

Fragmentation: Loss of water (

) is common, observing a peak at ~160 m/z.[1]

Infrared Spectroscopy (FT-IR)

-

3200–3400 cm⁻¹: Broad O-H stretch (intermolecular H-bonding).[1]

-

2400–2800 cm⁻¹: Broad N-H stretch (ammonium salt series).[1]

-

1600, 1495 cm⁻¹: C=C aromatic ring skeletal vibrations.[1]

Pharmacological Significance

4-Phenylpiperidin-4-ol is not merely an intermediate; it is a pharmacophore .[1]

-

Opioid Receptors: The 4-phenylpiperidine moiety mimics the tyrosine residue of endogenous enkephalins.[1] Modifications at the nitrogen (e.g., adding a phenethyl group) yield potent

-agonists like Fentanyl (though Fentanyl uses anilido-piperidine, the spatial occupancy is related) and Meperidine . -

NMDA Interaction: Some derivatives exhibit non-competitive NMDA receptor antagonism, relevant for neuropathic pain research.[1]

-

Sigma Receptors: High affinity for

receptors makes this scaffold useful in designing ligands for neuroprotection studies.[1]

Safety & Handling (SDS Highlights)

-

Hazard Statements:

-

Handling Protocol: Use within a fume hood. Wear nitrile gloves and safety goggles.[1] As a hydrochloride salt, the compound is stable but hygroscopic; store in a tightly sealed container with desiccant at room temperature.

References

-

PubChem. 4-Phenylpiperidin-4-ol hydrochloride (Compound Summary).[1] National Library of Medicine.[1] Available at: [Link]

-

ResearchGate. Conformational Analysis of Piperidine Derivatives. (Contextual Reference for Chair Conformation). Available at: [Link]

Sources

- 1. 4-(4-phenylphenyl)piperidin-4-ol hydrochloride | 1795188-98-5 [sigmaaldrich.com]

- 2. 1-Phenylpiperidin-4-ol | C11H15NO | CID 2737154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-4-Phenylpiperidine Hydrochloride | CymitQuimica [cymitquimica.com]

- 4. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Hydroxy-4-Phenylpiperidine Hydrochloride [lgcstandards.com]

- 6. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility profile of 4-Phenylpiperidin-4-ol hydrochloride in water vs organic solvents

Executive Summary

4-Phenylpiperidin-4-ol hydrochloride (CAS 5004-94-4) is a critical pharmacophore and intermediate in the synthesis of neuroleptic and opioid therapeutics, including Haloperidol and Loperamide . Its solubility profile is governed by the interplay between its ionic hydrochloride lattice, the polar hydroxyl moiety, and the lipophilic phenyl ring.

This guide provides a comprehensive analysis of its solubility behavior, distinguishing clearly between the hydrochloride salt and its free base (CAS 40807-61-2). Understanding these parameters is essential for optimizing reaction yields, designing recrystallization protocols, and ensuring high-purity isolation during drug development.

Part 1: Physicochemical Characterization[1]

The solubility behavior of 4-Phenylpiperidin-4-ol hydrochloride is dictated by its solid-state properties. A common error in process chemistry is confusing the melting point and solubility data of the salt with that of the free base.

Key Properties Table[2]

| Property | Hydrochloride Salt (Target) | Free Base (Precursor/Derivative) |

| CAS Number | 5004-94-4 | 40807-61-2 |

| Molecular Formula | ||

| Molecular Weight | 213.70 g/mol | 177.24 g/mol |

| Melting Point | 237 – 238 °C [1] | 157 – 161 °C [2] |

| Physical Form | White to off-white crystalline solid | White crystalline powder |

| Acidity ( | ~9.5 (Piperidine nitrogen) | N/A |

| LogP (Predicted) | ~0.5 (Ionized form) | 2.25 – 2.58 (Unionized) |

Structural Solvation Drivers

-

Ionic Lattice: The protonated nitrogen (

) and chloride counter-ion ( -

Hydroxyl Group (

): Provides a secondary H-bonding site, enhancing solubility in lower alcohols (Ethanol, Isopropanol) compared to non-hydroxylated piperidines. -

Phenyl Ring: Introduces lipophilicity, preventing solubility in purely ionic media but allowing solubility in "borderline" polar organic solvents when heated.

Part 2: Solubility Profile

Aqueous Solubility & pH Dependence

The hydrochloride salt exhibits high solubility in water due to ion-dipole interactions. However, this is strictly pH-dependent.

-

pH < 9: The compound remains protonated and soluble.

-

pH > 10: Deprotonation occurs, converting the salt to the free base , which precipitates out of aqueous solution due to its lipophilic phenyl group. This transition is the basis for "Acid-Base Extraction" purification strategies.

Organic Solvent Compatibility

The following table categorizes solvents based on their interaction with the salt lattice.

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Polar Protic | Methanol | High | Primary solvent for dissolution and reaction. |

| Polar Protic | Ethanol | Moderate (Hot) | Ideal for cooling recrystallization . |

| Polar Protic | Isopropanol | Moderate | Used in mixed-solvent systems. |

| Polar Aprotic | DMSO / DMF | Very High | Stock solutions; difficult to remove. |

| Polar Aprotic | Acetone | Low | Excellent antisolvent for precipitation. |

| Esters | Ethyl Acetate | Very Low | Antisolvent; used to wash crystals. |

| Non-Polar | Ether / Hexane | Insoluble | Used to maximize yield during filtration. |

Solvation Mechanism Diagram

The following diagram illustrates the competitive interaction between the solvent shell and the crystal lattice.

Caption: Thermodynamic cycle of dissolution and precipitation. Addition of antisolvent reverses the solvation energy balance, forcing the lattice to reform.

Part 3: Experimental Protocols

Protocol A: Recrystallization (Methanol-Ethyl Acetate Method)

This protocol is adapted from patent literature [1] for high-purity isolation, leveraging the differential solubility between Methanol (high) and Ethyl Acetate (low).

Reagents:

-

Crude 4-Phenylpiperidin-4-ol HCl[1]

-

Methanol (HPLC Grade)

-

Ethyl Acetate (ACS Grade)

Step-by-Step Workflow:

-

Dissolution: Place 10 g of crude solid in a round-bottom flask. Add Methanol (approx. 30-40 mL) and heat to reflux (~65°C) until fully dissolved.

-

Filtration: If insoluble particulates remain (e.g., inorganic salts), filter the hot solution through a sintered glass funnel.

-

Antisolvent Addition: While keeping the solution warm (~40-50°C), slowly add Ethyl Acetate dropwise.

-

Visual Cue: Stop addition immediately when a persistent cloudiness (turbidity) is observed.

-

-

Re-dissolution: Add a few drops of Methanol to clear the solution.

-

Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath (0-5°C) for 2 hours.

-

Isolation: Filter the white crystals under vacuum. Wash the cake with cold Ethyl Acetate/Methanol (3:1 ratio).

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Protocol B: Solubility Determination (Shake-Flask Method)

For researchers needing exact quantitative data for a specific solvent system.

Caption: Standard OECD 105 Shake-Flask methodology for solubility determination.

Analytical Note: Detection is best performed via HPLC-UV at 210-220 nm (phenyl absorption). Ensure the mobile phase pH is buffered (e.g., pH 3.0 phosphate buffer) to maintain the protonated state during chromatography.

Part 4: Process Implications & Troubleshooting

Impurity Rejection

-

Non-polar impurities: Will remain in the mother liquor if using Methanol/Water systems.

-

Inorganic salts: Will not dissolve in the hot Methanol step (Protocol A), allowing removal by hot filtration.

Common Issues

-

"Oiling Out": If the product forms an oil instead of crystals, the solution is likely too concentrated or the temperature dropped too quickly.

-

Fix: Re-heat to dissolve, add more solvent (Methanol), and cool more slowly.

-

-

Low Yield: Solubility in the mother liquor is too high.

-

Fix: Increase the ratio of Antisolvent (Ethyl Acetate or Acetone) or lower the final temperature to -10°C.

-

References

-

Janssen, P. A. J. (1959). 4-phenylpiperidines and their preparation. US Patent 2,904,550.[2] Washington, DC: U.S. Patent and Trademark Office.

- Source of recrystallization solvent system (Methanol/Ethyl Acetate)

-

PubChem. (2025).[3] 4-Phenylpiperidin-4-ol (Compound CID 96387).[1] National Library of Medicine.

- Source of free base physicochemical properties and safety d

-

ChemicalBook. (2025). 4-Phenyl-4-piperidinol HCl Product Data.

- Verification of CAS number and general solubility characteristics.

-

BenchChem. (2025). 4-Phenylpiperidine Hydrochloride Solubility Profile.

- General solubility guidelines for piperidine hydrochloride salts.

Sources

- 1. US3438991A - 1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines - Google Patents [patents.google.com]

- 2. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]

- 3. 4-Phenylpiperidin-4-ol hydrochloride | C11H16ClNO | CID 18614383 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: The Role of 4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP) in Haloperidol Metabolism

[1]

Part 1: Executive Summary & Structural Identification[1]

The Identity of the Metabolite

While often simplified in casual discourse as "4-phenylpiperidin-4-ol," the precise biological metabolite generated from Haloperidol is 4-(4-chlorophenyl)-4-hydroxypiperidine , abbreviated as CPHP .[1]

-

Parent Drug: Haloperidol (4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone).[1]

-

The Metabolite (CPHP): The N-dealkylation cleavage product retaining the chlorinated phenyl ring and the piperidine hydroxyl group.[1]

-

Distinction: The non-chlorinated "4-phenylpiperidin-4-ol" is a structural analog often used in sigma receptor research but is not the primary metabolite of Haloperidol.[1]

Clinical & Toxicological Significance

CPHP serves as a critical biomarker for CYP3A4-mediated N-dealkylation .[1] Its formation competes with two other major pathways:

-

Reduction: Formation of Reduced Haloperidol (RHAL) via ketone reductase.[1]

-

Pyridinium Formation (Neurotoxic): Formation of HPP+ (Haloperidol pyridinium), a neurotoxin structurally analogous to MPP+ (the Parkinsonian toxin).[1]

Understanding the ratio of CPHP (detoxification/cleavage) to HPP+ (bioactivation/toxicity) is essential for assessing individual susceptibility to Extrapyramidal Symptoms (EPS) and neurotoxicity.[1]

Part 2: Metabolic Pathways & Mechanisms[1]

Haloperidol metabolism is a multi-forked process. The balance between these pathways dictates efficacy versus toxicity.[1]

The N-Dealkylation Pathway (Formation of CPHP)

Enzyme: Primarily CYP3A4 .[1] Mechanism: Oxidative cleavage of the C-N bond between the piperidine nitrogen and the butyrophenone chain.[1] Products:

-

CPHP: 4-(4-chlorophenyl)-4-hydroxypiperidine.[1][2][3][4][5][6][7]

-

FBPA: 4-(4-fluorophenyl)-4-oxobutyric acid (Fluorobenzoylpropionic acid).[1]

The Neurotoxic Pathway (HPP+)

Unlike CPHP, which represents a cleavage event, the HPP+ pathway involves the oxidation of the piperidine ring itself while the molecule is intact.[1]

-

Dehydration: Haloperidol

HPTP (Tetrahydropyridine analog).[1][8] -

Oxidation: HPTP

HPP+ (Pyridinium species).[1] Relevance: HPP+ accumulates in brain tissue and inhibits mitochondrial Complex I, leading to dopaminergic neurotoxicity similar to MPTP.[1]

Pathway Visualization

The following diagram illustrates the divergent fates of Haloperidol.

Figure 1: Divergent metabolic pathways of Haloperidol. Green indicates the cleavage metabolite (CPHP); Red indicates the neurotoxic pyridinium metabolite (HPP+).

Part 3: Analytical Protocol (LC-MS/MS)

To quantify CPHP and Haloperidol simultaneously, a validated LC-MS/MS method is required.[1] The following protocol is based on high-sensitivity extraction techniques suitable for human plasma or urine.[1]

Experimental Design

-

Objective: Simultaneous quantification of Haloperidol (HAL) and CPHP.

-

Matrix: Human Plasma (200 µL).[1]

-

Internal Standard (IS): Haloperidol-d4 or Chlorohaloperidol.[1]

Sample Preparation: Salt-Assisted Liquid-Liquid Extraction (SALLME)

This method is superior to protein precipitation for removing phospholipids and increasing sensitivity.[1]

-

Aliquot: Transfer 200 µL plasma to a 2 mL polypropylene tube.

-

Spike: Add 20 µL Internal Standard (IS) working solution.

-

Salting Out: Add 50 µL of 2M Ammonium Acetate (pH 9.0) to adjust pH and ionic strength.[1]

-

Extraction: Add 600 µL Ethyl Acetate/Hexane (80:20 v/v) .

-

Agitation: Vortex vigorously for 2 minutes; shake for 10 minutes.

-

Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Concentration: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL Mobile Phase (A:B 70:30).

LC-MS/MS Parameters

Chromatography (HPLC/UPLC):

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient:

-

0-0.5 min: 10% B[1]

-

0.5-3.0 min: Linear ramp to 90% B

-

3.0-4.0 min: Hold 90% B

-

4.1 min: Re-equilibrate 10% B

-

Mass Spectrometry (ESI+):

-

Source: Electrospray Ionization (Positive Mode).[1]

-

Scan Type: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |

| Haloperidol | 376.2 | 165.1 | 123.1 | 40 | 25 |

| CPHP | 212.1 | 194.1 (Loss of H2O) | 123.0 (Chlorophenyl) | 35 | 20 |

| Haloperidol-d4 | 380.2 | 169.1 | 127.1 | 40 | 25 |

Note: The CPHP transition 212->194 represents the dehydration of the hydroxypiperidine, a common fragmentation pathway for this class of compounds.

Workflow Diagram

Figure 2: Salt-Assisted Liquid-Liquid Extraction (SALLME) workflow for high-sensitivity quantitation.[1]

Part 4: Pharmacological & Toxicological Implications[1]

CPHP vs. HPP+: The Toxicity Distinction

It is vital to distinguish between the cleavage product (CPHP) and the oxidation product (HPP+) .[1]

-

HPP+ (Neurotoxicity): The pyridinium metabolite (HPP+) is structurally homologous to MPP+.[1] It is actively transported into dopaminergic neurons via the Dopamine Transporter (DAT) and inhibits mitochondrial respiration, causing oxidative stress and cell death.[1] This pathway is linked to the irreversible Extrapyramidal Symptoms (EPS) and Tardive Dyskinesia associated with chronic Haloperidol use.[1]

-

CPHP (Metabolic Marker/Inhibitor):

-

Direct Toxicity: CPHP has been reported to exhibit intrinsic cytotoxicity in rat models, though it is generally considered less potent than the HPP+ species regarding specific dopaminergic neurodegeneration.[1]

-

Enzyme Inhibition: CPHP acts as a moderate inhibitor of CYP2D6 .[1][9] This creates a potential drug-drug interaction mechanism; as Haloperidol is metabolized, the accumulation of CPHP can inhibit the metabolism of other CYP2D6 substrates (e.g., tricyclic antidepressants, beta-blockers), potentially raising their plasma levels.

-

Clinical Monitoring

Monitoring the ratio of Haloperidol : CPHP in urine or plasma can provide phenotypic data on CYP3A4 activity.[1] A low ratio (high CPHP) suggests rapid CYP3A4 metabolism, potentially leading to sub-therapeutic Haloperidol levels but higher risk of metabolite-driven interactions.[1]

References

-

Kudo, S., & Ishizaki, T. (1999).[1][8] Pharmacokinetics of haloperidol: an update. Clinical Pharmacokinetics, 37(6), 435-456.[1] Link

-

Fang, J., et al. (1996).[1][8] Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection.[1][3][5][8] Journal of Chromatography B: Biomedical Applications, 682(2), 283-288.[1][3][8] Link

-

Higashi, Y., Nakamura, S., & Fujii, Y. (2006).[8] Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection.[3][8] Biomedical Chromatography, 20(9), 964-970.[1][8] Link

-

Al, S., Kul, A., & Sagirli, O. (2024). Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS.[1] The European Chemistry and Biotechnology Journal, 1, 39-46.[1] Link[1]

-

Subramanyam, B., et al. (1990).[1] Neurotoxic effects of the haloperidol metabolite HPP+ in the mouse.[1] Neuropsychopharmacology. (Contextual reference for HPP+ toxicity comparison).

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-(4-Chlorophenyl)-4-hydroxypiperidine 99 39512-49-7 [sigmaaldrich.com]

- 4. squ.elsevierpure.com [squ.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. KoreaMed Synapse [synapse.koreamed.org]

- 9. researchgate.net [researchgate.net]

Technical Deep Dive: The Pharmacophore Dynamics of 4-Phenylpiperidin-4-ol HCl

Executive Summary: The Privileged Scaffold

4-Phenylpiperidin-4-ol hydrochloride (4-PPO HCl) is not merely a chemical intermediate; it represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to multiple, distinct G-protein coupled receptors (GPCRs) and ion channels depending on its substitution pattern.

While often encountered as a precursor in the synthesis of analgesics (e.g., reversed esters of pethidine) and neuroleptic agents (e.g., haloperidol analogs), the pharmacophore itself possesses intrinsic biological activity. Its mechanism of action is defined by its ability to act as a molecular anchor within the hydrophobic pockets of the NMDA GluN2B subunit , the Sigma-1 receptor , and the Mu-opioid receptor .

Critical Safety Note: The structural homology of this scaffold to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) necessitates a rigorous understanding of its metabolic stability and dehydration potential, which is detailed in Section 3.

Molecular Pharmacology & Mechanism of Action

The "Anchor" Mechanism (Structure-Activity Relationship)

The pharmacological potency of 4-PPO HCl stems from its rigid piperidine ring, which positions the phenyl group and the hydroxyl group in a specific spatial orientation.

-

The Cationic Nitrogen: At physiological pH, the secondary amine (or tertiary in derivatives) is protonated. This cation forms a critical salt bridge with a conserved aspartate residue (e.g., Asp147 in the Mu-opioid receptor or Glu residues in the Sigma-1 receptor).

-

The 4-Phenyl Ring: Acts as a hydrophobic wedge, engaging in

stacking interactions with aromatic residues (Phenylalanine/Tryptophan) deep within the receptor binding pocket. -

The 4-Hydroxyl Group: Provides a hydrogen-bonding handle. In NMDA antagonists, this -OH group often interacts with the hinge region of the receptor, stabilizing the "closed" (inactive) conformation.

Target-Specific Mechanisms

A. Sigma-1 Receptor (

1R) Modulation

The 4-phenylpiperidine moiety is a classic pharmacophore for Sigma-1 receptors.

-

Mechanism: The scaffold binds to the chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

-

Effect: By binding to

1R, the molecule modulates calcium signaling between the ER and mitochondria. Agonists promote chaperone activity (neuroprotection), while antagonists (often formed by bulky N-substitutions on this scaffold) block this interaction, useful in neuropathic pain models.

B. NMDA Receptor Antagonism (GluN2B Subtype)

4-PPO derivatives act as ifenprodil-mimetics .

-

Mechanism: They bind to the allosteric N-terminal domain (NTD) of the GluN2B subunit.

-

Causality: The 4-phenyl ring inserts into the hydrophobic interface between the GluN1 and GluN2B subunits, forcing the receptor domains to clamp shut. This prevents the channel from opening fully in response to glutamate, providing neuroprotection without the severe side effects of channel blockers.

Visualization: The Pharmacophore Map

The following diagram illustrates how the structural components of 4-PPO HCl translate to specific receptor interactions.

Caption: Structure-Activity Relationship (SAR) mapping the 4-PPO scaffold features to specific receptor binding modalities.

Toxicology & Metabolic Mechanism: The Dehydration Risk

Researchers must be acutely aware of the MPTP Liability . While 4-PPO HCl itself is not the neurotoxin MPTP, it is the metabolic or synthetic precursor to the tetrahydropyridine species which is toxic.

The Mechanism of Toxicity[1][2][3]

-

Dehydration: Under acidic conditions or metabolic stress, the tertiary alcohol (4-OH) can eliminate water to form a double bond (4-phenyl-1,2,3,6-tetrahydropyridine).

-

Bioactivation: If the Nitrogen is methylated (as in MPTP), this alkene is a substrate for Monoamine Oxidase B (MAO-B) .

-

Mitochondrial Poisoning: MAO-B oxidizes the tetrahydropyridine to the 1-methyl-4-phenylpyridinium ion (MPP+) .[1][2] This cation is actively transported into dopaminergic neurons via the Dopamine Transporter (DAT) and inhibits Complex I of the mitochondrial electron transport chain, causing cell death (Parkinsonian syndrome).

Safety Directive: When designing drugs using this scaffold, metabolic stability assays (Microsomal stability) are mandatory to ensure the 4-OH group does not dehydrate in vivo.

Caption: The metabolic activation pathway leading to potential neurotoxicity via dehydration and MAO-B oxidation.

Experimental Protocols

Protocol: Sigma-1 Receptor Radioligand Binding Assay

Purpose: To determine the affinity (

Reagents:

-

Radioligand: [³H]-(+)-Pentazocine (Specific for

1). -

Tissue: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human

1R. -

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer to a concentration of 0.5 mg protein/mL.

-

Incubation: In a 96-well plate, combine:

-

50

L of [³H]-(+)-Pentazocine (Final conc: 3 nM). -

50

L of Test Compound (4-PPO derivative) at varying concentrations ( -

100

L of Membrane suspension. -

Non-specific binding control: Add 10

M Haloperidol.

-

-

Equilibrium: Incubate at 37°C for 120 minutes . (Note: Longer incubation ensures equilibrium for hydrophobic ligands).

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

-

Quantification: Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation spectrometry.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Protocol: In Vitro Metabolic Stability (Dehydration Check)

Purpose: To verify the scaffold does not dehydrate to the toxic alkene.

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Dosing: Incubate 4-PPO HCl (1

M) at 37°C. -

Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard.

-

Analysis: LC-MS/MS (Triple Quadrupole).

-

Monitor: Parent mass (M+H) and the Dehydrated mass (M-18+H).

-

Pass Criteria: < 5% conversion to the dehydrated alkene over 60 minutes.

-

Quantitative Data Summary

The following table summarizes the typical binding affinities of the unsubstituted 4-phenylpiperidin-4-ol core versus its N-substituted derivatives, highlighting the "Anchor" effect.

| Target Receptor | Ligand Structure | Affinity ( | Functional Outcome |

| Sigma-1 ( | 4-Phenylpiperidin-4-ol (Core) | > 1,000 nM (Low) | Weak/Inactive |

| Sigma-1 ( | N-Phenethyl-4-phenylpiperidin-4-ol | 2 - 15 nM (High) | Antagonist / Modulator |

| NMDA (GluN2B) | 4-Phenylpiperidin-4-ol (Core) | > 10,000 nM | Inactive |

| NMDA (GluN2B) | Ifenprodil (Contains core) | ~3 nM | Allosteric Antagonist |

| Mu-Opioid (MOR) | 4-Phenylpiperidin-4-ol (Core) | > 5,000 nM | Inactive |

| Mu-Opioid (MOR) | Loperamide Analog (Contains core) | 1 - 10 nM | Agonist |

Note: The core scaffold requires N-substitution to achieve nanomolar potency, validating its role as a pharmacophore anchor rather than a standalone drug.

References

-

Chen, Z., et al. (2004).[3] "Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor." Bioorganic & Medicinal Chemistry Letters. Link

-

Ablordeppey, S. Y., et al. (1992). "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry. Link

-

Singer, T. P., et al. (1987). "Mechanism of the neurotoxicity of MPTP. An update." FEBS Letters. Link

-

BindingDB. "Affinity Data for 4-Phenyl-1-(3-phenyl-propyl)-piperidin-4-ol."[4] Binding Database. Link

-

Preville, X., et al. (1999). "4-Phenylpiperidine derivatives as a new class of potent and selective sigma-1 receptor ligands."[5] Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BindingDB BDBM50007398 4-Phenyl-1-(3-phenyl-propyl)-piperidin-4-ol::4-phenyl-1-(3-phenylpropyl)piperidin-4-ol::CHEMBL115508 [bindingdb.org]

- 5. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurotoxic Potential of 4-Phenylpiperidin-4-ol Derivatives: A Technical Guide for Drug Discovery

The following technical guide is structured to address the neurotoxicological assessment of 4-Phenylpiperidin-4-ol derivatives, designed for researchers in medicinal chemistry and toxicology.

Executive Summary

The 4-phenylpiperidin-4-ol scaffold is a pharmacophore ubiquitous in CNS-active agents, including antipsychotics (e.g., Haloperidol) and analgesics. While the scaffold itself possesses desirable receptor binding properties (particularly at dopamine D2 and opioid receptors), it carries a latent neurotoxic liability. Under specific metabolic conditions, this moiety can undergo dehydration to form a tetrahydropyridine, followed by oxidation to a quaternary pyridinium species.

This pyridinium metabolite shares structural and functional homology with MPP+ (1-methyl-4-phenylpyridinium), the toxic metabolite of MPTP, known to induce irreversible Parkinsonian syndromes via mitochondrial Complex I inhibition. This guide provides a rigorous risk assessment framework, detailing the mechanistic pathways, structure-activity relationships (SAR), and validation protocols required to dereplicate this toxicity in early-stage drug development.

Molecular Mechanisms of Toxicity

The neurotoxicity of 4-phenylpiperidin-4-ol derivatives is not intrinsic to the parent alcohol but is a consequence of bioactivation. The "Toxicophore Transformation" follows a sequential two-step mechanism:

-

Metabolic Dehydration: The tertiary alcohol at the C4 position is eliminated (often acid-catalyzed or enzymatically driven), yielding a 4-phenyl-1,2,3,6-tetrahydropyridine derivative.

-

Aromatization (Oxidation): The tetrahydropyridine is oxidized to a 4-phenylpyridinium cation. This quaternary ammonium species is the ultimate neurotoxin.

The Mitochondrial Toxicity Pathway

Once formed, the lipophilic pyridinium cation (e.g., HPP+ in the case of Haloperidol) accumulates in the mitochondrial matrix, driven by the transmembrane potential (

-

Target: NADH:ubiquinone oxidoreductase (Complex I).

-

Action: It binds at the interface of the PSST and 49 kDa subunits, blocking electron transfer from Fe-S clusters to Ubiquinone.

-

Result: ATP depletion, ROS generation, and selective degeneration of dopaminergic neurons (which may accumulate the toxin via DAT/NET transporters if the lipophilicity profile matches).

Pathway Visualization

The following diagram illustrates the critical bioactivation pathway from the 4-phenylpiperidin-4-ol scaffold to the neurotoxic pyridinium species.

Figure 1: Bioactivation pathway of 4-phenylpiperidin-4-ol derivatives leading to mitochondrial toxicity.

Comparative Toxicology: Haloperidol vs. MPTP

Understanding the distinction between MPTP and Haloperidol metabolites is crucial for risk stratification.

| Feature | MPTP (Classic Neurotoxin) | Haloperidol Metabolite (HPP+) |

| Precursor | MPTP (Alkene) | Reduced Haloperidol (Alcohol) |

| Activation Enzyme | MAO-B (Rapid) | Unclear (Likely CYP450/Spontaneous) |

| Toxicity Potency | High (Picomolar affinity) | Moderate (~10% of MPP+) |

| Transport | High affinity for DAT | Moderate affinity for OCT/DAT |

| Clinical Outcome | Acute Parkinsonism | Tardive Dyskinesia / EPS (Chronic) |

Key Insight: While HPP+ is less potent than MPP+, its formation from a widely used antipsychotic scaffold highlights the necessity of screening any 4-phenylpiperidine derivative for pyridinium conversion.

Experimental Protocols for Risk Assessment

To ensure scientific integrity, the following self-validating workflow should be implemented for any new chemical entity (NCE) containing this scaffold.

Phase 1: In Silico & Chemical Stability

Before biological testing, assess the propensity for dehydration.

-

Protocol: Subject the NCE to acid-catalyzed stress testing (0.1 N HCl, 37°C, 24h).

-

Analysis: Monitor by LC-MS for the mass loss of 18 Da (water) and the appearance of the alkene.

Phase 2: In Vitro Metabolic Activation

Determine if biological systems generate the pyridinium species.

-

System: Human Liver Microsomes (HLM) and Rat Brain Mitochondria.

-

Method:

-

Incubate NCE (10 µM) with HLM + NADPH for 60 min.

-

Precipitate proteins with acetonitrile.

-

Detection: LC-MS/MS focusing on the [M-3H]+ transition (characteristic of oxidation to pyridinium).

-

Control: Use Haloperidol as a positive control for HPP+ formation.

-

Phase 3: Mitochondrial Respiration Assay (The Gold Standard)

This protocol directly measures the functional consequence of the metabolite.

Materials:

-

Isolated Rat Brain Mitochondria or Permeabilized SH-SY5Y cells.

-

Seahorse XF Analyzer or Clark Oxygen Electrode.

-

Substrates: Glutamate/Malate (Complex I), Succinate (Complex II).

Step-by-Step Protocol:

-

Isolation: Isolate mitochondria via differential centrifugation (800g / 10,000g) in mannitol-sucrose buffer.

-

Baseline: Establish State 3 respiration (ADP stimulated) using Glutamate/Malate (5 mM).

-

Challenge: Inject the synthesized pyridinium form of your NCE (synthesis required for validation) at concentrations 1 µM – 100 µM.

-

Note: Do not use the parent alcohol here; you must test the toxic metabolite candidate.

-

-

Specificity Check: If inhibition is observed, add Succinate (5 mM).

-

Interpretation: Recovery of respiration indicates specific Complex I inhibition (MPP+-like mechanism). Failure to recover indicates general membrane disruption.

-

Phase 4: Screening Workflow Diagram

Figure 2: Decision tree for dereplicating neurotoxicity in piperidine derivatives.

Structural Mitigation Strategies

To retain the pharmacophore while mitigating toxicity, consider these modifications:

-

C4-Substitution: Replacing the C4-hydroxyl with a fluorine or methoxy group often prevents the initial dehydration step.

-

N-Substitution: Bulky groups on the piperidine nitrogen can sterically hinder the enzymatic oxidation to the quaternary species.

-

Ring Constraints: Bridging the piperidine ring (e.g., tropane derivatives) can geometrically prevent the planarization required for the pyridinium formation.

References

-

Identification of a potentially neurotoxic pyridinium metabolite of haloperidol in rats. Source: PubMed / NIH Citation: Subramanyam, B., et al. (1991).[1] Science, 251(4999). URL:[Link]

-

1-Methyl-4-phenylpyridinium-like neurotoxicity of a pyridinium metabolite derived from haloperidol. Source: PubMed Citation: Rollema, H., et al. (1994).[1] Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

-

Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+). Source: PubMed Citation: Heikkila, R. E., et al. (1985). Science. URL:[Link]

-

Brain levels of the neurotoxic pyridinium metabolite HPP+ and extrapyramidal symptoms in haloperidol-treated mice. Source: NeuroToxicology Citation: Crowley, J. J., et al. (2013).[2] NeuroToxicology. URL:[Link]

-

Mitochondrial Complex I Inhibition by Haloperidol Metabolites. Source: Journal of Neurochemistry Citation: Burkhardt, C., et al. (1993). Journal of Neurochemistry. URL:[Link]

Sources

Literature review of 4-Phenylpiperidin-4-ol hydrochloride in opioid synthesis

Executive Summary: The Pharmacophore Scaffold

4-Phenylpiperidin-4-ol (4-hydroxy-4-phenylpiperidine) represents a "privileged structure" in medicinal chemistry, serving as the structural anchor for two distinct classes of opioid receptor ligands: the 4,4-disubstituted piperidines (e.g., Loperamide, Diphenoxylate) and the reversed esters of the prodine family (e.g., Alphaprodine, MPPP).

Its utility stems from the C4-quaternary center, which allows for rigid spatial orientation of the phenyl ring relative to the nitrogen lone pair—a critical requirement for

Synthesis of the Core Scaffold

The synthesis of 4-phenylpiperidin-4-ol hydrochloride is the foundational step. The protocol relies on a Grignard addition to a protected piperidone, followed by deprotection and salt formation.

Mechanistic Pathway

The reaction involves the nucleophilic attack of phenylmagnesium bromide on the electrophilic carbonyl carbon of

Experimental Protocol (Self-Validating)

Objective: Synthesis of 4-phenylpiperidin-4-ol HCl from

Reagents:

- -Benzyl-4-piperidone (1.0 eq)

-

Phenylmagnesium bromide (3.0 M in ether, 1.2 eq)

-

Tetrahydrofuran (THF), anhydrous[1]

-

Pd/C (10%) for hydrogenolysis

-

HCl in 1,4-dioxane (4.0 M)

Step-by-Step Methodology:

-

Grignard Addition:

-

Charge a flame-dried 3-neck flask with anhydrous THF and

-benzyl-4-piperidone under nitrogen atmosphere. Cool to 0°C. -

Critical Step: Add PhMgBr dropwise to maintain internal temperature

. Rapid addition promotes exotherms that can lead to enolization byproducts. -

Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Quench with saturated NH

Cl solution. Extract with EtOAc, dry over Na

-

-

Deprotection (Hydrogenolysis):

-

Dissolve the intermediate in MeOH. Add 10% Pd/C (5 wt%).

-

Hydrogenate at 40 psi (H

) for 6 hours. -

Filter through Celite to remove catalyst. Validation: filtrate should be colorless.

-

-

Salt Formation:

-

Cool the methanolic solution to 0°C.

-

Add HCl/dioxane dropwise until pH ~2.

-

Precipitate with Et

O. Filter the white solid: 4-Phenylpiperidin-4-ol Hydrochloride .

-

Data Summary:

| Parameter | Specification | Note |

|---|---|---|

| Yield | 75-85% | Overall from piperidone |

| Appearance | White Crystalline Solid | Hygroscopic |

| Melting Point | 210–212°C (dec) | Sharp mp indicates purity |

| Key Impurity | 4-Phenyl-1,2,3,6-tetrahydropyridine | Result of dehydration |[2][3]

Divergent Synthetic Pathways

The utility of the 4-ol scaffold splits into two major pathways based on the fate of the C4-hydroxyl group.

Pathway A: Hydroxyl Retention (Loperamide/Diphenoxylate)

In this class, the tertiary alcohol remains intact. It acts as a hydrogen bond donor within the receptor pocket, enhancing affinity.

-

Target: Loperamide (Peripheral MOR agonist).

-

Chemistry: Alkylation of the secondary amine.

-

Protocol:

-

Base: Na

CO -

Alkylating Agent:

-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide. -

Solvent: MIBK (Methyl isobutyl ketone) or DMF.

-

Conditions: Reflux with a Dean-Stark trap to remove water (if using carbonate bases).

-

Pathway B: Esterification (Prodines/MPPP)

Here, the hydroxyl is acylated to form "reversed esters." This mimics the ester moiety of pethidine but connects via oxygen rather than carbon.

-

Target: MPPP (1-methyl-4-phenyl-4-propionoxypiperidine).

-

Chemistry: Acylation with propionic anhydride.

-

Critical Risk: This reaction is the source of the neurotoxin MPTP if mishandled (see Section 4).

Safety & Toxicology: The MPTP Crisis

Warning: This section addresses a life-critical safety hazard.

In the synthesis of propionyl esters (Pathway B), aggressive acylation conditions (high heat, strong acid) cause the elimination of the tertiary alcohol to form a double bond.

-

Desired Product: MPPP (Analgesic).

-

Fatal Impurity: MPTP (Neurotoxin).

Mechanism of Toxicity: MPTP crosses the blood-brain barrier and is oxidized by MAO-B (Monoamine Oxidase B) in glial cells to form MPP+ .[4] This cation is taken up by dopaminergic neurons via the dopamine transporter (DAT), where it inhibits Complex I of the mitochondrial electron transport chain, causing permanent Parkinsonism.

Control Strategy:

-

Temperature Control: Never exceed 60°C during acylation.

-

Catalysis: Use DMAP (dimethylaminopyridine) to allow milder conditions.

-

Validation: Every batch must be screened via GC-MS for the tetrahydropyridine peak (m/z ~171) before biological handling.

Visualizations

Synthetic Workflow & Divergence

Figure 1: Divergent synthesis from the 4-phenylpiperidin-4-ol scaffold showing the critical safety branch point.

MPTP Metabolic Activation Pathway

Figure 2: The bio-activation mechanism of the impurity MPTP, highlighting the role of MAO-B.

References

-

Janssen, P. A. J., et al. (1959). Chemistry and Pharmacology of Diphenoxylate and Related Compounds. Journal of Medicinal and Pharmaceutical Chemistry. Link

-

Beckett, A. H., & Casy, A. F. (1954). Synthetic Analgesics: Stereochemical Considerations. Journal of Pharmacy and Pharmacology. Link

-

Langston, J. W., et al. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science. Link

-

Ziering, A., & Lee, J. (1947). Piperidine Derivatives.[5][6][7][8][9][10][11] V. 1,3-Dialkyl-4-aryl-4-acyloxypiperidines. The Journal of Organic Chemistry. Link

-

PubChem. (2023). 4-Phenylpiperidin-4-ol Compound Summary. National Library of Medicine. Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Dehydration is the first step in the bioactivation of haloperidol to its pyridinium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DIPHENOXYLATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. Diphenoxylate - Wikipedia [en.wikipedia.org]

- 7. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 45. The synthesis of piperidine derivatives. Part IV. 4-Phenylpiperidols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 10. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Thermodynamic Characterization of Piperidine-Based Alcohol Intermediates

Executive Summary

Piperidine-based alcohols, specifically 4-hydroxypiperidine and its protected derivative N-Boc-4-hydroxypiperidine (1-Boc-4-piperidinol) , represent a critical class of chiral and achiral building blocks in pharmaceutical synthesis. They are foundational to the production of antihistamines (e.g., fexofenadine), antipsychotics (e.g., lurasidone), and fibrinogen receptor antagonists.

In process scale-up, the lack of precise thermodynamic data—specifically solubility limits, enthalpy of fusion (

Part 1: Physicochemical Profile & Structural Significance[1][2][3]

The piperidine ring acts as a pharmacophore scaffold, but the hydroxyl group introduces hydrogen bonding capabilities that drastically alter solubility profiles compared to the parent piperidine.

Table 1: Comparative Physicochemical Properties[4]

| Property | 4-Hydroxypiperidine | N-Boc-4-hydroxypiperidine | Significance in Process |

| CAS | 5382-16-1 | 109384-19-2 | Unique Identifier |

| MW ( g/mol ) | 101.15 | 201.26 | Stoichiometric calculations |

| Melting Point | 86–90 °C | 61–65 °C | Operating window for crystallization |

| Boiling Point | 222 °C (760 mmHg) | Decomposes >180 °C | Thermal stability limit |

| pKa (Conj.[1][2] Acid) | ~10.74 (Nitrogen) | N/A (Carbamate protected) | pH-dependent solubility control |

| LogP | -0.35 (Hydrophilic) | ~1.34 (Lipophilic) | Solvent selection guide |

Senior Scientist Insight: Note the drastic shift in LogP. 4-Hydroxypiperidine is highly water-soluble due to the exposed amine and hydroxyl group. The N-Boc protection masks the amine, increasing lipophilicity, which necessitates a switch from aqueous systems to organic solvents (e.g., alcohols, esters) for purification.

Part 2: Thermodynamic Modeling & Theory

To predict solubility behavior outside of measured points, we rely on semi-empirical models. The Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (

The Modified Apelblat Equation

-

A, B, C: Empirical parameters derived from experimental data.

-

Causality: The

term represents the enthalpy contribution, while

Van't Hoff Analysis

For determining the apparent enthalpy of dissolution (

-

Linearity Check: If the plot of

vs

Diagram 1: Thermodynamic Model Selection Logic

Caption: Decision matrix for selecting the appropriate thermodynamic correlation model based on experimental data linearity.

Part 3: Experimental Protocol – Static Gravimetric Solubility

Objective: Determine the saturation solubility of N-Boc-4-hydroxypiperidine in organic solvents (e.g., Ethanol, Ethyl Acetate) with <1% relative standard deviation (RSD).

Self-Validating Mechanism: The protocol includes a "Constant Weight Verification" step to ensure no solvent remains trapped in the crystal lattice during analysis.

Workflow Steps

-

Saturation (Equilibration):

-

Add excess solid solute to 20 mL of solvent in a jacketed glass vessel.

-

Stir at 400 rpm.

-

Validation: Maintain temperature at

K using a circulating water bath for at least 24 hours.

-

-

Phase Separation:

-

Stop stirring and allow settling for 1 hour.

-

Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

to prevent precipitation).

-

-

Gravimetric Analysis:

-

Weigh a clean, dry evaporation dish (

). -

Pipette a known volume (

) or mass ( -

Evaporate solvent (vacuum oven at 40 °C).

-

-

Constant Weight Check (Crucial):

-

Weigh the dish (

). -

Return to oven for 1 hour.

-

Reweigh. If

mg, repeat drying. This validates that the mass is purely solute.

-

Diagram 2: High-Precision Solubility Workflow

Caption: Step-by-step workflow for the static gravimetric determination of solubility, emphasizing the constant weight validation loop.

Part 4: Thermal Analysis (DSC/TGA)

Understanding the thermal history is vital. 4-Hydroxypiperidine is hygroscopic, and water uptake can depress the melting point, leading to false data.

Protocol: Differential Scanning Calorimetry (DSC)[3][7][8]

-

Instrument: Mettler Toledo DSC 3+ or equivalent.

-

Sample Mass: 3–5 mg in hermetically sealed aluminum pans (pinhole lid if volatile evolution is expected).

-

Ramp Rate: 5 °C/min (Standard) or 2 °C/min (for high-resolution purity check).

-

Atmosphere: Nitrogen purge (50 mL/min).

Interpretation of Results:

-

Sharp Endotherm: Indicates pure crystalline melting.

-

Broad Endotherm: Indicates impurities or "pasty" solid-liquid transition.

-

Exotherm: Indicates decomposition (check TGA correlation).

Protocol: Thermogravimetric Analysis (TGA)

Run TGA simultaneously or sequentially to distinguish between solvates and melting .

-

If mass loss occurs before the melting endotherm

Solvate/Hydrate desolvation. -

If mass loss occurs during/after melting

Decomposition or sublimation.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24847875, 4-Hydroxypiperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1491502, 1-Boc-4-piperidinol. Retrieved from [Link]

-

Liang, S., et al. (2016).[8] Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in water and alcohols. Thermochimica Acta, 630, 1-10.[8] (Cited for Modified Apelblat Methodology). Retrieved from [Link]

-

Mettler Toledo. (2023). The Characterization of Polymorphs by Thermal Analysis. Retrieved from [Link]

Sources

- 1. 1-Boc-piperidin-4-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. chemeo.com [chemeo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Hydroxypiperidine hydrochloride | 5382-17-2 [chemicalbook.com]

- 6. 4-Hydroxypiperidine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 4-Hydroxypiperidine: Properties, Uses, Safety Data & Supplier in China | High Purity 4-Hydroxypiperidine for Research & Industrial Applications [chemheterocycles.com]

- 8. ThermoML:Thermochim. Acta 2016, 630, 1-10 [trc.nist.gov]

Technical Guide: 4-Phenylpiperidin-4-ol – Base vs. Hydrochloride Salt

[1]

Executive Summary

4-Phenylpiperidin-4-ol (4-PPO) is a critical pharmacophore in medicinal chemistry, serving as the scaffold for butyrophenone antipsychotics (e.g., Haloperidol) and synthetic opioids (e.g., Loperamide).

For the research scientist, the distinction between the Free Base and the Hydrochloride (HCl) Salt is not merely nominal—it dictates the experimental workflow. The Free Base is the reactive nucleophile required for synthesis (N-alkylation), while the HCl Salt is the thermodynamically stable form preferred for storage and handling.

Quick Comparison Matrix

| Feature | Free Base (4-PPO) | Hydrochloride Salt (4-PPO·HCl) |

| CAS Number | 40807-61-2 | 5004-94-4 |

| State | Crystalline Solid | Crystalline Powder |

| Melting Point | 157–161 °C | ~213 °C (Decomposes) |

| Water Solubility | Low (< 1 mg/mL) | High (> 50 mg/mL) |

| Organic Solubility | High (DCM, CHCl₃, MeOH) | Low (Non-polar solvents) |

| Primary Role | Synthetic Intermediate (Nucleophile) | Storage / API Precursor |

| Reactivity | High (N-Alkylation susceptible) | Inert (until neutralized) |

Physicochemical Profiling

Solubility and Partitioning

The choice of solvent system is the primary variable in manipulating 4-PPO.

-

The Hydrochloride Salt is an ionic lattice held together by electrostatic forces. It dissolves readily in high-dielectric solvents like water, methanol, and DMSO. It is virtually insoluble in non-polar ethers (diethyl ether, MTBE) and chlorinated solvents (DCM), which allows for easy purification via precipitation.

-

The Free Base possesses a lipophilic phenyl ring and a polar hydroxyl group, but the uncharged piperidine nitrogen significantly increases its logP. It partitions preferentially into organic layers (DCM, Ethyl Acetate) at pH > 10.

Solid-State Properties[1]

-

Thermal Stability: The HCl salt exhibits a significantly higher melting point (~213°C) compared to the base (157–161°C) due to strong ionic lattice energy. This makes the salt more robust against thermal degradation during storage.

-

Hygroscopicity: The HCl salt can be hygroscopic. It requires storage in desiccated environments to prevent clumping, which can affect stoichiometry calculations in precise synthesis.

Spectroscopic Identification (NMR)

Distinguishing the two forms via ¹H NMR is a standard validation step. The protonation of the nitrogen atom in the salt induces a characteristic downfield shift (deshielding) of the adjacent

| Signal | Free Base ( | HCl Salt ( | Mechanistic Cause |

| 2.80 – 3.10 | 3.30 – 3.60 | Positive charge on N deshields adjacent protons. | |

| 1.70 – 2.10 | 1.90 – 2.30 | Inductive effect of protonated amine. | |

| Aromatic H | 7.20 – 7.50 | 7.30 – 7.60 | Minimal change; distal to the amine. |

Analyst Note: When analyzing the HCl salt in CDCl₃, you may observe poor solubility or broad peaks due to slow exchange of the acidic proton. Always use a polar deuterated solvent (D₂O, MeOD, or DMSO-d₆) for the salt.

Synthetic Utility & Reactivity[1][3][4][5]

The Nucleophilic Imperative

In organic synthesis, particularly N-alkylation (e.g., S_N2 reactions with alkyl halides), the Free Base is the active species. The lone pair on the piperidine nitrogen must be available to attack the electrophile.

Attempting to react the HCl salt directly with an alkyl halide without an auxiliary base (like K₂CO₃ or TEA) will result in zero yield , as the protonated nitrogen (

Decision Framework

The following diagram illustrates the logical flow for selecting the correct form based on the experimental goal.

Figure 1: Decision matrix for selecting 4-PPO form.

Experimental Protocols

Protocol A: Conversion of HCl Salt to Free Base

Objective: Prepare reactive nucleophile for synthesis. Scale: 10.0 g input.

-

Dissolution: Suspend 4-Phenylpiperidin-4-ol HCl (10.0 g, 46.8 mmol) in Distilled Water (50 mL). Stir until fully dissolved.

-

Basification: Slowly add 20% NaOH (aq) or NH₄OH dropwise with stirring. Monitor pH until it reaches >11.

-

Observation: The clear solution will turn cloudy as the free base precipitates (oiling out is possible).

-

-

Extraction: Add Dichloromethane (DCM) or Chloroform (50 mL). Stir vigorously for 10 minutes.

-

Separation: Transfer to a separatory funnel. Collect the lower organic layer. Re-extract the aqueous layer with DCM (2 x 30 mL).

-

Drying: Combine organic layers, dry over anhydrous Na₂SO₄ , and filter.

-

Isolation: Concentrate under reduced pressure (Rotavap) at 40°C.

-

Yield: Expect ~8.0–8.2 g of white/off-white solid (Theoretical yield: 8.29 g).

-

Validation: Check MP (Target: 157–161°C).

-

Protocol B: Conversion of Free Base to HCl Salt

Objective: Prepare stable form for storage.

-

Dissolution: Dissolve 4-Phenylpiperidin-4-ol Base (5.0 g) in minimal hot Ethanol or Methanol (~20 mL).

-

Acidification: Cool to room temperature. Add HCl in Dioxane (4M) or concentrated aqueous HCl dropwise until pH < 2.

-

Crystallization: Add Diethyl Ether (anti-solvent) slowly until turbidity persists. Cool to 0°C for 2 hours.

-

Filtration: Filter the white precipitate, wash with cold ether, and dry under vacuum.

Synthesis Pathway Visualization

The following diagram details the role of 4-PPO in the synthesis of Haloperidol, highlighting the necessity of the base form.

Figure 2: Role of 4-PPO Base in Haloperidol Synthesis.

Handling and Safety

-

Corrosivity: The HCl salt is acidic in aqueous solution; avoid contact with metals.

-

Irritation: Both forms are skin and eye irritants (H315, H319).[1][2] The base is more lipophilic and can penetrate skin more readily.

-

Regulatory: 4-Phenylpiperidin-4-ol is a watched precursor in some jurisdictions due to its use in opioid synthesis (e.g., MPTP analogs, though 4-PPO itself leads to therapeutic agents). Always verify local scheduling.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18614383, 4-Phenylpiperidin-4-ol hydrochloride. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Contextual reference for NMR solvent shifts). Retrieved from [Link]

-

GPAT India (2020). Haloperidol Synthesis and Structure-Activity Relationship. Retrieved from [Link]

Historical development of 4-phenylpiperidine scaffolds in medicinal chemistry

An In-Depth Technical Guide

The 4-Phenylpiperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The 4-phenylpiperidine motif is one of the most prolific "privileged scaffolds" in the history of drug discovery.[1][2][3] Its rigid, six-membered heterocyclic ring, decorated with a phenyl group at the 4-position, provides a three-dimensional framework that has proven exceptionally adept at interacting with a wide array of biological targets, most notably G-protein coupled receptors (GPCRs).[4] This guide traces the remarkable historical journey of this scaffold, from its serendipitous discovery as an analgesic to its calculated evolution into diverse therapeutic classes, including peripherally restricted antidiarrheals and potent antipsychotics. We will explore the key scientific breakthroughs, the underlying structure-activity relationships (SAR), and the experimental logic that cemented the 4-phenylpiperidine core as an enduring pillar of medicinal chemistry.

Part 1: The Genesis - A Quest for a Morphine Alternative and the Birth of Pethidine

The story of the 4-phenylpiperidine scaffold begins in the late 1930s, a period when the world of medicine was heavily reliant on opium alkaloids like morphine for pain management. While effective, morphine's significant side effects, including respiratory depression and high addictive potential, drove a fervent search for safer, synthetic alternatives.

In 1938, German chemist Otto Eisleb, working at IG Farben, synthesized a series of compounds as potential anticholinergic agents.[5][6] One of these, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, would soon become known as pethidine (or meperidine in the United States).[5][7] It was his colleague, the pharmacologist Otto Schaumann, who first recognized its potent analgesic properties.[5] This discovery was a watershed moment, marking the advent of the first fully synthetic opioid analgesic and the prototype for the entire phenylpiperidine class.[5][8][9]

Initially, pethidine was hailed as a breakthrough, believed to be less addictive and safer than morphine.[5] While it was widely adopted, particularly in obstetrics, time and research revealed that these early assumptions were incorrect; pethidine carries a similar risk of addiction and possesses a unique toxicity profile.[5][10] Its metabolism in the liver produces norpethidine, a neurotoxic metabolite that can accumulate with long-term use, leading to seizures and other central nervous system (CNS) effects.[7][11]

Mechanism of Action and Core Structure

Pethidine exerts its analgesic effects primarily as an agonist of the μ-opioid receptor.[6] The key structural components responsible for this activity are the protonated nitrogen atom, which forms a critical ionic interaction with the receptor, and the axial phenyl group, which fits into a hydrophobic pocket.

Caption: The discovery timeline of Pethidine.

Experimental Protocol: Classic Synthesis of Pethidine

The original synthesis of pethidine established a foundational methodology for creating the 4,4-disubstituted phenylpiperidine core. The causality behind this experimental choice lies in its efficiency, condensing two key fragments in a single cyclization step.

Objective: To synthesize Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine).

Methodology:

-

Step 1: Synthesis of the Piperidine Ring. The synthesis begins with the condensation reaction between N,N-bis-(2-chloroethyl)-N-methylamine and benzyl cyanide in the presence of a strong base like sodium amide (NaNH2).[7] This step forms the core 1-methyl-4-phenyl-4-cyanopiperidine intermediate through an intramolecular cyclization.

-

Causality: Using a strong base is critical to deprotonate the benzylic carbon of benzyl cyanide, creating a nucleophile that can attack the electrophilic carbons of the bis-chloroethylamine mustard, leading to the formation of the piperidine ring.

-

-

Step 2: Hydrolysis of the Nitrile. The cyano group of the piperidine derivative is then hydrolyzed to a carboxylic acid using a strong acid or base.

-

Causality: This step is necessary to convert the nitrile, which is not the desired functional group for analgesic activity in this case, into a carboxylic acid that can be subsequently esterified.

-

-

Step 3: Esterification. The final step involves the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst (e.g., H2SO4) to yield pethidine.[7]

-

Causality: The ethyl ester is a crucial part of the pethidine pharmacophore, contributing to its binding affinity at the μ-opioid receptor.

-

Part 2: The Fentanyl Revolution - Amplifying Potency through Structural Refinement

Following the blueprint established by pethidine, medicinal chemists began to explore modifications to the 4-phenylpiperidine scaffold. This exploration led to the landmark synthesis of fentanyl in 1959 by Paul Janssen. Fentanyl represented a radical structural departure from pethidine by replacing the 4-ester group with an anilido (N-phenylpropanamide) moiety, creating the 4-anilidopiperidine subclass.[12] This single modification resulted in a staggering increase in analgesic potency, with fentanyl being approximately 50 to 100 times more potent than morphine.[12]

This leap in potency is a direct result of enhanced binding affinity and efficacy at the μ-opioid receptor. The anilido group provides additional hydrophobic and hydrogen bonding interactions within the receptor pocket that are not possible with pethidine's simple ester group.

Structure-Activity Relationship (SAR) of the Fentanyl Class

The fentanyl scaffold has been extensively studied, leading to a well-defined SAR that has guided the development of numerous analogs with tailored pharmacological profiles (e.g., sufentanil, alfentanil, remifentanil).[13][14][15]

-

Piperidine Nitrogen (N1): An N-phenethyl group is optimal for high potency. Shorter or longer alkyl chains generally decrease activity.

-

Piperidine Ring (C3): Substitution at the 3-position of the piperidine ring with groups larger than a methyl drastically reduces potency, likely due to steric hindrance.[15][16]

-

Piperidine Ring (C4): The 4-anilido group is critical. The propanamide linkage is generally optimal.

-

Anilido Phenyl Ring: Substituents on this ring can modulate activity, but it is less sensitive to modification than other parts of the molecule.

Caption: Core structure and SAR of 4-Anilidopiperidines.

Data Presentation: Relative Opioid Potency

The evolution from pethidine to the fentanyl family represents one of the most dramatic potency increases in medicinal chemistry history.

| Compound | Chemical Subclass | Approximate Potency (vs. Morphine=1) |

| Morphine | Phenanthrene | 1 |

| Pethidine | 4-Phenylpiperidine | 0.1 |

| Fentanyl | 4-Anilidopiperidine | 50 - 100 |

| Sufentanil | 4-Anilidopiperidine | 500 - 1000 |

| Carfentanil | 4-Anilidopiperidine | 10,000 |

Part 3: Diversification - Harnessing the Scaffold for New Therapeutic Targets

The true genius of the 4-phenylpiperidine scaffold lies in its versatility. The same core structure, with strategic modifications, could be tailored to produce compounds with entirely different pharmacological profiles and therapeutic applications.

Loperamide: Rational Design for Peripheral Restriction

A significant challenge with opioid analgesics is their central side effects. In the 1970s, chemists at Janssen Pharmaceutica sought to leverage the potent μ-opioid receptor agonism of the 4-phenylpiperidine scaffold for a different purpose: treating diarrhea by targeting opioid receptors in the gut wall.[17][18] The result was loperamide.

The design of loperamide is a masterclass in medicinal chemistry. By incorporating specific structural features—a tertiary alcohol and a dimethylamide moiety—chemists drastically increased the molecule's polarity and made it a substrate for the P-glycoprotein (P-gp) efflux pump in the blood-brain barrier.[17][19] This pump actively removes loperamide from the brain, effectively confining its action to peripheral μ-opioid receptors in the myenteric plexus of the large intestine.[17] Its activation here inhibits peristalsis, slows intestinal transit, and allows for greater absorption of water and electrolytes.[18][20]

Haloperidol: A Serendipitous Pivot to Antipsychotics